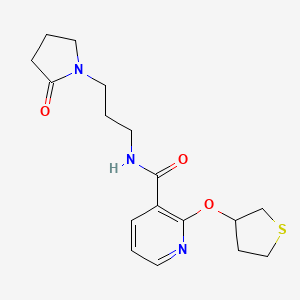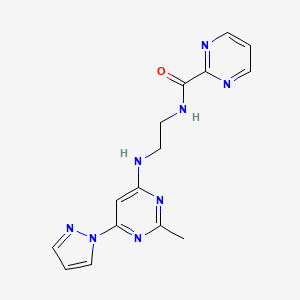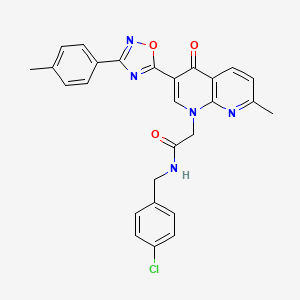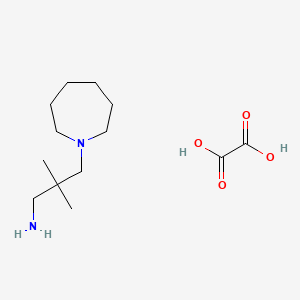
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate, also known as DMTC, is a synthetic compound that has attracted considerable attention in the scientific community due to its wide range of applications. DMTC belongs to the thiazole family of compounds and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been shown to inhibit the activity of enzymes involved in cell proliferation and DNA synthesis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate may also modulate the activity of neurotransmitters in the brain, which could explain its effectiveness in treating neurological disorders.
Biochemical and Physiological Effects:
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In addition, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities, making it a versatile compound for research. However, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate also has some limitations. It can be toxic at high concentrations and may have off-target effects, making it important to use appropriate controls in experiments.
Orientations Futures
There are several future directions for research on Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate. One area of interest is the development of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the elucidation of the mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate, which could lead to the development of more effective compounds. Finally, there is potential for the use of Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate in agriculture, as it has been shown to have antimicrobial activity against plant pathogens.
Méthodes De Synthèse
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenyl isothiocyanate with ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction is usually carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been extensively studied for its biological and pharmacological properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. In addition, Ethyl 2-(2,5-dichlorophenyl)-4-methylthiazole-5-carboxylate has been found to be effective in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVDXVZSRYNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)
![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)

![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)
![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)

![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)